molecular formula C6H14ClN B3052611 4-Methylpiperidine hydrochloride CAS No. 42796-28-1

4-Methylpiperidine hydrochloride

Cat. No. B3052611
CAS RN: 42796-28-1
M. Wt: 135.63 g/mol
InChI Key: GHRWHEKMYXUOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperidine hydrochloride , also known as γ-Pipecoline or 4-Pipecoline , is a heterocyclic organic compound. Its chemical formula is C₆H₁₄ClN , with a molecular weight of approximately 135.64 g/mol . This compound is a derivative of piperidine, containing a methyl group at the 4-position.


Synthesis Analysis

The synthesis of 4-Methylpiperidine hydrochloride involves several methods, including reductive amination of 4-methylpyridine with formaldehyde and ammonia, followed by acidification to yield the hydrochloride salt . Further details on specific synthetic routes can be found in relevant literature.


Molecular Structure Analysis

The molecular structure of 4-Methylpiperidine hydrochloride consists of a six-membered piperidine ring with a methyl group attached to one of the nitrogen atoms. The hydrochloride salt forms due to the protonation of the nitrogen atom by hydrochloric acid .


Chemical Reactions Analysis

4-Methylpiperidine hydrochloride can participate in various chemical reactions, including nucleophilic substitution, acylation, and alkylation. It serves as a building block for the synthesis of other bioactive compounds . Researchers have explored its reactivity in the context of drug development and organic synthesis.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 124°C .
  • Density : 0.838 g/mL at 25°C .
  • Refractive Index : n20/D 1.446 (lit.) .

Scientific Research Applications

1. Application in Peptide Synthesis

4-Methylpiperidine is utilized in peptide synthesis, specifically for Fmoc group removal in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu method. Researchers found that using diluted solutions of 4-methylpiperidine for Fmoc removal was highly effective and more environmentally friendly. This approach allowed the synthesis of peptides with high purity and good yield, offering a less harmful and more cost-effective method for peptide synthesis (Rodríguez et al., 2019).

2. Involvement in NMR Studies

4-Hydroxy-1-methylpiperidine betaine derivatives, closely related to 4-methylpiperidine, have been studied using NMR spectroscopy. These studies focused on the conformations of specific chlorides and betaines, providing insights into their molecular structures and interactions. Such research is pivotal for understanding the chemical properties and potential applications of these compounds (Dega-Szafran et al., 2006).

3. Role in Cocrystal Formation

Research has been conducted on the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, another derivative of 4-methylpiperidine. This involved studying the molecular conformations and interactions within these cocrystals, contributing to a deeper understanding of their chemical behavior and potential uses in various scientific applications (Dega-Szafran et al., 2006).

4. Synthesis of Key Intermediates in Drug Development

4-Methylenepiperidine hydrochloride, closely related to 4-methylpiperidine, has been synthesized for use as a key intermediate in the development of new drugs like efinaconazole. This demonstrates the compound's importance in the pharmaceutical industry, particularly in the synthesis of novel therapeutic agents (Chen et al., 2019).

5. Contribution to Mannich Base Formation

Mannich bases derived from 4-methylpiperidine have been synthesized and studied. This research highlights the compound's role in the formation of Mannich bases, which are important in various chemical synthesis processes and pharmaceutical applications (Sun, 1962).

properties

IUPAC Name

4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWHEKMYXUOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidine hydrochloride

CAS RN

42796-28-1
Record name NSC203095
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpiperidine hydrochloride
Reactant of Route 2
4-Methylpiperidine hydrochloride
Reactant of Route 3
4-Methylpiperidine hydrochloride
Reactant of Route 4
4-Methylpiperidine hydrochloride
Reactant of Route 5
4-Methylpiperidine hydrochloride
Reactant of Route 6
4-Methylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.